molecular formula C7H20N4 B13842851 N,N'-Bis(2-aminoethyl)-1,3-propanediamine-D20

N,N'-Bis(2-aminoethyl)-1,3-propanediamine-D20

Cat. No.: B13842851
M. Wt: 180.38 g/mol
InChI Key: UWMHHZFHBCYGCV-XOHOQQTLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 can be synthesized through the reaction of ethylene diamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically involve:

    Temperature: 80-100°C

    Pressure: 1-5 atm

    Catalyst: Nickel or palladium on carbon

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the formation of by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding amine oxides.

    Reduction: Can be reduced to form primary amines.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving copper metabolism and its role in cellular processes.

    Medicine: Investigated for its potential use in treating diseases related to copper metabolism, such as Wilson’s disease.

    Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.

Mechanism of Action

N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 exerts its effects by chelating copper ions, thereby inhibiting mitochondrial cytochrome c oxidase. This inhibition leads to a decrease in cellular copper levels, affecting various copper-dependent enzymes and pathways. The compound’s high affinity for copper ions makes it effective in disrupting copper homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

    Triethylenetetramine: Another copper chelator used in the treatment of Wilson’s disease.

    Ethylenediamine: A simpler diamine with similar chelating properties but lower affinity for copper ions.

Uniqueness

N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is unique due to its high affinity for copper ions and its ability to inhibit mitochondrial cytochrome c oxidase. This makes it particularly useful in research involving copper metabolism and its related disorders .

Properties

Molecular Formula

C7H20N4

Molecular Weight

180.38 g/mol

IUPAC Name

N,N',1,1,2,2,3,3-octadeuterio-N,N'-bis[1,1,2,2-tetradeuterio-2-(dideuterioamino)ethyl]propane-1,3-diamine

InChI

InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD6

InChI Key

UWMHHZFHBCYGCV-XOHOQQTLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H]

Canonical SMILES

C(CNCCN)CNCCN

Origin of Product

United States

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